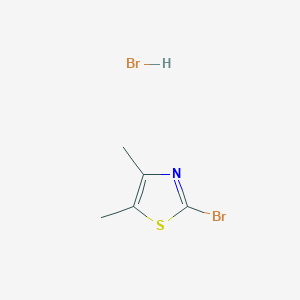

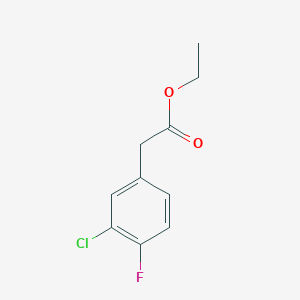

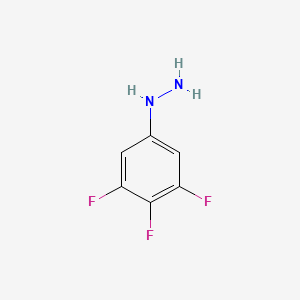

![molecular formula C13H16N2O2 B1442219 Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1003577-82-9](/img/structure/B1442219.png)

Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate

説明

“Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It is used extensively in scientific experiments for its versatility.

Synthesis Analysis

The synthesis of “Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate” involves a mixture of methyl 6-aminonicotinate, l-bromo-3, 3-dimethylbutan-2-one, and NaHCO3 in methanol. This mixture is heated at reflux for 18 hours. The mixture is then cooled and concentrated to a residue. This residue is diluted with AcOEt, and the solution is washed with water and brine, dried over Na2SO4, and concentrated to a residue. This residue is crystallized from AcOEt/EtOH to afford “Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate” as a solid .Molecular Structure Analysis

The molecular structure of “Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate” is represented by the formula C13H16N2O2 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate” involves the reaction of methyl 6-aminonicotinate, l-bromo-3, 3-dimethylbutan-2-one, and NaHCO3 in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate” include a molecular weight of 232.28 g/mol and a molecular formula of C13H16N2O2 .科学的研究の応用

Antifungal Applications

“Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate” derivatives have shown promising results as antifungal agents. In particular, studies have demonstrated their effectiveness against Candida spp. , including multidrug-resistant strains . These compounds inhibit the formation of ergosterol, a key component of fungal cell membranes, suggesting potential as a new class of antifungal drugs.

ADMET Analysis

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of these compounds is crucial for drug development. Preliminary ADMET analysis indicates that while there may be moderate toxicity concerns, further in-vitro studies are needed to understand the real-time toxic levels . This analysis is essential for determining the safety and efficacy of these compounds as therapeutic agents.

Molecular Docking and Dynamics

Molecular docking and dynamics studies are vital for understanding the interaction between these compounds and biological targets. The imidazo[1,2-a]pyridine derivatives have been investigated for their binding affinity to Sterol 14-alpha demethylase (CYP51), a key enzyme in ergosterol biosynthesis . These studies help in predicting the potency and specificity of these compounds as antifungal agents.

Synthesis Strategies

The synthesis of imidazo[1,2-a]pyridine compounds is of significant interest due to their medicinal properties. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed to create these scaffolds . These methods are crucial for the efficient production of these compounds for further research and development.

Material Science Applications

Beyond medicinal chemistry, the structural character of imidazo[1,2-a]pyridine compounds makes them useful in material science. Their potential applications in this field are yet to be fully explored but could include the development of new materials with unique properties for industrial use .

Anti-Microbial Properties

The broad-spectrum antimicrobial activity of imidazo[1,2-a]pyridine derivatives makes them candidates for the development of new antibiotics. Their effectiveness against both Gram-positive and Gram-negative bacteria has been noted, which is particularly important in the face of rising antibiotic resistance .

作用機序

Target of Action

Compounds with similar imidazo[1,2-a]pyridine cores have been known to target the filamentous temperature-sensitive mutant z (ftsz), a key cell-division protein .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other imidazo[1,2-a]pyridine derivatives .

Result of Action

Similar compounds have shown anti-proliferative activity against certain bacteria .

特性

IUPAC Name |

methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)10-8-15-7-9(12(16)17-4)5-6-11(15)14-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMQFTWQKYSLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C=C(C=CC2=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

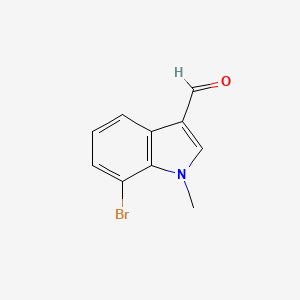

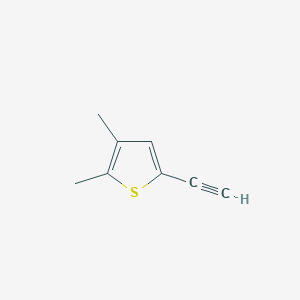

![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)

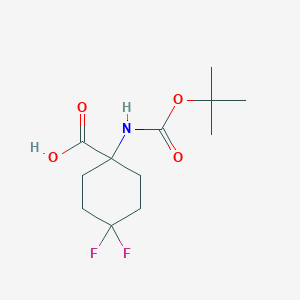

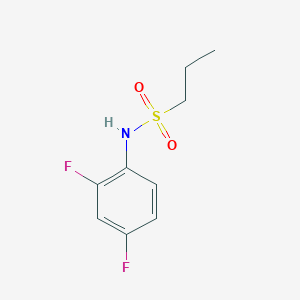

![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)

![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)